N-cyclopropyl-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide
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Overview
Description
N-cyclopropyl-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide is a chemical compound with the molecular formula C18H26N4O3 and a molecular weight of 346.431 g/mol
Preparation Methods
The synthesis of N-cyclopropyl-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide involves several steps. One common synthetic route includes the reaction of cyclopropylamine with oxalyl chloride to form the corresponding oxalamide intermediate. This intermediate is then reacted with 2-(4-(4-methoxyphenyl)piperazin-1-yl)ethylamine under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
N-cyclopropyl-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Hydrolysis: Under acidic or basic conditions, the oxalamide group can be hydrolyzed to form the corresponding amine and carboxylic acid derivatives.
Scientific Research Applications
N-cyclopropyl-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a ligand for specific receptors.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. It is known to bind to certain receptors, such as alpha1-adrenergic receptors, and modulate their activity. This interaction can lead to various physiological effects, depending on the target receptor and the biological pathway involved .
Comparison with Similar Compounds
N-cyclopropyl-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide can be compared with other similar compounds, such as:
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.
Urapidil: A compound with similar structural features used as an antihypertensive agent.
These compounds share structural similarities but differ in their specific applications and mechanisms of action, highlighting the uniqueness of this compound in its potential therapeutic uses.
Properties
IUPAC Name |
N'-cyclopropyl-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3/c1-25-16-6-4-15(5-7-16)22-12-10-21(11-13-22)9-8-19-17(23)18(24)20-14-2-3-14/h4-7,14H,2-3,8-13H2,1H3,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEGHJMKEMAMTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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